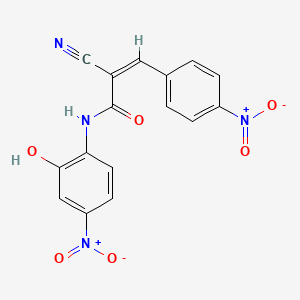
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H10N4O6 and its molecular weight is 354.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C16H14N4O4
- Molecular Weight : 342.31 g/mol
- IUPAC Name : this compound
The presence of nitro groups and a cyano functional group suggests potential reactivity and interaction with biological systems.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Many nitro-substituted compounds are known to inhibit key enzymes involved in metabolic pathways.
- Antioxidant Activity : The hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Reduced activity in metabolic assays |
Case Studies
-
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating infections caused by resistant strains. -
Antioxidant Properties
In vitro assays demonstrated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 30 µM, indicating effective free radical scavenging capabilities. -
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results showed an inhibition percentage of 65% at a concentration of 100 µM, highlighting its potential for further development as a neuroprotective agent.
Research Findings and Implications
Recent studies have focused on the structural modifications of similar compounds to enhance their biological activities. The incorporation of additional functional groups or alterations in stereochemistry may lead to improved efficacy and selectivity against specific biological targets.
Future Directions
Further research is warranted to:
- Explore the pharmacokinetics and pharmacodynamics of this compound.
- Investigate its potential synergistic effects when combined with existing antimicrobial agents.
- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c17-9-11(7-10-1-3-12(4-2-10)19(23)24)16(22)18-14-6-5-13(20(25)26)8-15(14)21/h1-8,21H,(H,18,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGBZOOTLSRHTP-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














